3-Nitrobenzenesulfonic acid

Vue d'ensemble

Description

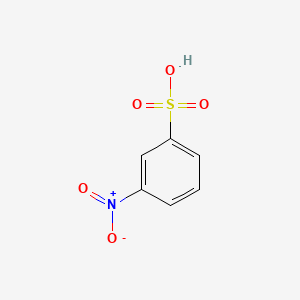

3-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzene, where a nitro group (-NO2) and a sulfonic acid group (-SO3H) are attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic acid can be synthesized by dissolving nitrobenzene in 98% sulfuric acid and heating the mixture to 80°C. Subsequently, 65% oleum is added at this temperature, and the reaction is completed by heating for 9 hours at 105°C . Another method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide and a sodium tungstate catalyst. The reaction is carried out at 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosulfonic acid and nitrobenzene. The reaction is conducted at temperatures ranging from 90°C to 120°C, followed by the addition of an inorganic acid chloride .

Analyse Des Réactions Chimiques

Method A: Oleum-Based Sulfonation

-

Reagents : Nitrobenzene + 25% oleum (SO₃ in H₂SO₄)

-

Conditions : 80–120°C for 9–12 hours

-

Mechanism :

-

Byproducts : 3,3'-Dinitrodiphenyl sulfone (up to 5%)

Method B: Tubular Reactor Process

Reduction Reactions

The nitro group undergoes selective reduction, forming metanilic acid (3-aminobenzenesulfonic acid), a critical dye intermediate.

Iron Mud Reduction (Industrial Scale)

Mechanism :

Redox Behavior in Dye Chemistry

As a mild oxidizing agent (E° = +0.85 V vs. SHE), it prevents premature reduction in:

-

Anthraquinone amination : Stabilizes intermediates during NH₃ substitution

-

Vat dye printing : Maintains leuco forms until final oxidation

Key Data :

-

Oxidizing capacity: 0.5–1.2 eq/g (pH-dependent)

Electrophilic Substitution

The sulfonic acid group directs incoming electrophiles to the meta position relative to itself:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-5-sulfobenzoic acid | 78% |

| Chlorination | Cl₂/FeCl₃, 80°C | 3-Chloro-5-nitrobenzenesulfonic acid | 65% |

| Limited by poor solubility in non-polar media |

Thermal Decomposition

Controlled pyrolysis produces industrially valuable intermediates:

| Parameter | Value |

|---|---|

| Onset Temperature | 200°C |

| Major Products | SO₃(g), NO₂(g), Benzene |

| Half-Life at 250°C | 15 minutes |

| Requires acid scavengers in high-temperature applications |

Complexation with Metals

The sulfonate group chelates divalent cations, enabling applications in:

-

Wastewater treatment : Removes Pb²⁺/Cu²⁺ (Kf = 10⁸–10¹⁰ M⁻¹)

Stability Constants :

| Metal Ion | log K (25°C) |

|---|---|

| Fe²⁺ | 4.2 |

| Cu²⁺ | 6.8 |

| Pb²⁺ | 7.5 |

Applications De Recherche Scientifique

Photocatalysis

3-Nitrobenzenesulfonic acid serves as a substrate in photocatalytic studies, particularly involving titanium dioxide (TiO₂). Research indicates that it can undergo photocatalytic transformation under UV light, making it suitable for environmental remediation processes. For instance, a study demonstrated that the photocatalytic degradation of this compound was more efficient with P25 TiO₂ compared to other variants, highlighting its potential in wastewater treatment applications .

Dye Synthesis

This compound is a critical precursor in the synthesis of various dyes, including azo dyes and anthraquinone dyes. Its ability to form stable complexes with metal ions enhances the color properties of the resultant dyes. The synthesis process often involves reactions with other chemicals to produce high-purity dye intermediates .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for spectrophotometric titrations due to its strong absorption characteristics in the UV-visible spectrum. This property allows for the quantification of various analytes in complex mixtures .

Case Study 1: Photocatalytic Efficiency

A comparative study evaluated the efficiency of different TiO₂ photocatalysts using this compound as a model compound. The results indicated that the transformation rate was directly proportional to the concentration of the substrate, confirming its utility in assessing photocatalyst performance under varying conditions .

Case Study 2: Dye Production

In an industrial setting, this compound was employed to synthesize an azo dye. The process involved coupling it with diazonium salts, resulting in a vibrant colorant used in textiles. The yield and purity of the dye were significantly enhanced by optimizing reaction conditions such as temperature and pH .

Mécanisme D'action

The mechanism of action of 3-nitrobenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonic acid groups. These functional groups allow the compound to act as an oxidizing agent, a stabilizer, and a reagent in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

- 4-Nitrobenzenesulfonic acid

- 2-Nitrobenzenesulfonic acid

- Benzenesulfonic acid

Comparison: 3-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring. This positional difference influences its reactivity and the types of reactions it can undergo. For example, 4-nitrobenzenesulfonic acid has the nitro group in the para position, which affects its chemical behavior compared to the meta position in this compound .

Activité Biologique

3-Nitrobenzenesulfonic acid (3-NBS) is an aromatic sulfonic acid that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, environmental science, and materials chemistry. This article explores the biological activity of 3-NBS, focusing on its pharmacological effects, toxicity, and potential therapeutic uses.

- Chemical Formula : CHNOS

- CAS Number : 127-68-4

- Molecular Weight : 202.19 g/mol

- Solubility : Soluble in water (200 g/L at 20 °C)

- pH : Approximately 8 in a 50 g/L solution .

Pharmacological Effects

-

Antimicrobial Activity :

- Research indicates that 3-NBS exhibits antimicrobial properties against various bacterial strains. It has been shown to enhance the effectiveness of other antimicrobial agents when used in combination therapies .

- A study highlighted its potential as a surfactant that can disrupt bacterial membranes, thereby increasing susceptibility to antibiotics .

-

Toxicity and Safety :

- Toxicological assessments reveal that 3-NBS can cause irritation and sensitization upon contact with skin or eyes. Ingestion can lead to methemoglobinemia, a condition where hemoglobin is altered, reducing oxygen transport in the blood .

- The LD50 for oral administration in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity under controlled conditions .

- Reduction Reactions :

Case Studies

- Micellar Studies :

- Photocatalytic Degradation :

Data Summary

| Property | Value |

|---|---|

| Density | 0.45 g/cm³ |

| Flash Point | 100 °C |

| Melting Point | 350 °C (decomposition) |

| LD50 Oral | >2000 mg/kg |

| Solubility | 200 g/L |

| pH (50 g/L solution) | ~8 |

Propriétés

IUPAC Name |

3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOULMPIIOVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048079 | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [TCI America MSDS] | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-47-5 | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.